This compound can be sourced from various chemical suppliers and databases, including PubChem and chemical synthesis literature. It is classified as a tertiary amine due to the presence of the pyrrolidine nitrogen, and it also exhibits characteristics typical of alcohols due to the cyclopropanol functional group.
The synthesis of 1-(2-Pyrrolidinyl)cyclopropanol hydrochloride typically involves several steps, which may include:
The synthesis parameters such as temperature, reaction time, and choice of solvents play crucial roles in optimizing yield and purity.
The molecular structure of 1-(2-Pyrrolidinyl)cyclopropanol hydrochloride can be described as follows:
The arrangement of atoms can be visualized using computational chemistry software or through molecular modeling techniques.
1-(2-Pyrrolidinyl)cyclopropanol hydrochloride is involved in several chemical reactions:
These reactions are crucial for modifying the compound for specific applications in drug development.
The mechanism of action for 1-(2-Pyrrolidinyl)cyclopropanol hydrochloride primarily involves its interaction with neurotransmitter receptors. It has been noted for its binding affinity to nicotinic acetylcholine receptors (nAChRs), which play vital roles in neurotransmission and synaptic plasticity.
These properties are critical for determining handling procedures and potential applications in research and industry.
1-(2-Pyrrolidinyl)cyclopropanol hydrochloride has several scientific applications:
The hybridization of cyclopropanol and pyrrolidine creates a three-dimensional scaffold with distinct structural advantages for central nervous system (CNS) drug design. The pyrrolidine ring, a saturated five-membered heterocycle, contributes sp³-hybridized character that enhances three-dimensional coverage and reduces planarity—critical for penetrating the blood-brain barrier. Its pseudorotation capability enables dynamic conformational adjustments, allowing optimal fit within enantioselective CNS protein targets [2]. Concurrently, the cyclopropanol moiety introduces high ring strain energy (27.5 kcal/mol) and unique bond angles (60° internal angles), resulting in shorter C–C bonds (1.51 Å) and polarized C–H bonds that facilitate hydrogen-bonding interactions with biological targets [6].
This molecular fusion creates defined exit vectors that position functional groups for specific receptor interactions. For example, the tertiary alcohol of cyclopropanol can act as a hydrogen-bond acceptor, while the pyrrolidine nitrogen (pKₐ ~2.59) provides protonation sites critical for ionic binding to neurotransmitter receptors [2] [6]. The scaffold’s low topological polar surface area (TPSA) (~16.5 Ų) enhances membrane permeability, as validated by LogP calculations showing reduced lipophilicity compared to aromatic bioisosteres (ΔLogP = -0.3–0.5) [2].
Table 1: Structural Parameters of 1-(2-Pyrrolidinyl)cyclopropanol Components
Structural Feature | Pyrrolidine Contribution | Cyclopropanol Contribution | Hybridization Impact |
---|---|---|---|
Ring Strain | Low (puckered conformation) | High (27.5 kcal/mol) | Enhanced binding energy |
Bond Angles | Tetrahedral carbons (109°) | 60° internal angles | Distorted vector geometry |
Polarity | Dipole moment = 1.41 D | Polarized C–H bonds | Multipoint H-bond capacity |
TPSA | ~16.5 Ų | ~20.3 Ų | Balanced permeability |
Stereogenicity | Up to 4 chiral centers | Planar chirality | Complex diastereomerism |
Cyclopropane integration into pharmacologically active compounds emerged through strategic bioisosteric replacement campaigns. Early applications focused on cyclopropane as an isosteric replacement for alkenes or isopropyl groups, exemplified by the 1990s development of the antiretroviral drug Tranylcypromine, where cyclopropane enforced conformational rigidity [6]. The 2000s witnessed deliberate cyclopropane incorporation in CNS agents, notably in Lemborexant (insomnia treatment), where cyclopropyl amide substitution enhanced orexin receptor binding affinity by 9-fold compared to isopropyl analogues—demonstrating the "cyclopropyl effect" in potency optimization [6].
Parallel advances occurred with pyrrolidine scaffolds, prevalent in 40+ FDA-approved drugs (e.g., the cognition enhancer Aniracetam). The fusion of these systems materialized in the early 2010s, with 1-(2-pyrrolidinyl)cyclopropanol derivatives patented as metabotropic glutamate receptor modulators (2012) and dopamine reuptake inhibitors (2015) [3] [8]. Key milestones include:
Table 2: Historical Milestones in Cyclopropane-Pyrrolidine Drug Development
Year | Compound | Therapeutic Class | Structural Innovation |
---|---|---|---|
1998 | Tranylcypromine | Antidepressant | Cyclopropylamine as MAOI warhead |
2009 | Ticagrelor | Antiplatelet | Cyclopropyl-NH-azasugar core |
2012 | Vortioxetine | Antidepressant | Cyclopropyl-pyrrolidine fusion |
2015 | Lemborexant | Insomnia treatment | Cyclopropanecarboxamide bioisostere |
2020 | Futibatinib | Kinase inhibitor (FDA-approved) | Pyrrolidine-cyclopropyl linker |
Salt formation with hydrochloric acid represents a critical strategy for optimizing the physicochemical properties of 1-(2-pyrrolidinyl)cyclopropanol. The protonation of the pyrrolidine nitrogen generates a crystalline hydrochloride salt with improved aqueous solubility (>10-fold increase vs. free base), facilitating intestinal absorption and blood-brain barrier penetration [10]. X-ray diffraction studies confirm that hydrochloride formation induces molecular stacking through ionic interactions, enhancing crystallinity and thermal stability (decomposition point >200°C) [10].
The process typically employs trimethylchlorosilane (TMCS) in aprotic solvents (e.g., acetonitrile or ethyl acetate), yielding high-purity monohydrochloride salts. This method prevents dihydrochloride formation and minimizes degradation of the acid-sensitive cyclopropanol moiety [10]. Pharmacokinetically, the hydrochloride salt demonstrates:
Table 3: Physicochemical Comparison of Free Base vs. Hydrochloride Salt
Property | Free Base | Hydrochloride Salt | Optimization Mechanism |
---|---|---|---|
Solubility (aq.) | Low (<1 mg/mL) | High (>50 mg/mL) | Ionization state modulation |
Crystallinity | Amorphous oil | Defined crystalline solid | Ionic lattice stabilization |
Melting Point | Not applicable | 195–205°C | Molecular stacking enhancement |
Hygroscopicity | High | Low | Reduced water affinity |
Storage Stability | Poor (oxidation) | Excellent | Stabilized protonated nitrogen |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: